Boc-D-Pro-OSu
CAS No.: 102185-34-2
VCID: VC21543368
Molecular Formula: C14H20N2O6
Molecular Weight: 312,32 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Pro-OSu, also known as tert-butoxycarbonyl-D-proline N-hydroxysuccinimide ester, is a crucial compound in peptide synthesis and drug development. It serves as a valuable building block for incorporating D-proline residues into peptides, which can enhance the stability and bioactivity of the resulting peptides. This compound is widely used in research focused on peptide synthesis, drug development, bioconjugation, protein engineering, and structural biology studies . Applications in Peptide SynthesisBoc-D-Pro-OSu is primarily used in peptide synthesis to incorporate D-proline residues. This is significant because D-proline can alter the conformation and stability of peptides, potentially enhancing their biological activity. The N-hydroxysuccinimide (OSu) moiety facilitates the formation of stable amide bonds with amino acids, which is crucial for synthesizing peptides with precise sequences . Role in Drug DevelopmentIn pharmaceutical research, Boc-D-Pro-OSu is utilized to create proline-containing compounds that can lead to novel therapeutics. The incorporation of D-proline residues can improve the pharmacokinetic properties of peptides, making them more suitable for drug development . Bioconjugation and Protein EngineeringThe N-hydroxysuccinimide group in Boc-D-Pro-OSu facilitates the conjugation of biomolecules, making it ideal for creating targeted drug delivery systems or labeling proteins for imaging applications. Additionally, researchers leverage this compound to modify proteins, enhancing their properties for specific applications in biotechnology and medicine . Research FindingsRecent studies have highlighted the importance of Boc-D-Pro-OSu in structural biology research. It aids in the study of protein folding and interactions, providing insights into the structural dynamics of proteins that are crucial for understanding biological processes . Comparison with Similar CompoundsWhile Boc-D-Pro-OSu is unique due to its ability to introduce D-proline residues, other compounds like Boc-L-proline OSu and Boc-Gly-OSu serve similar roles in peptide synthesis but with different structural implications.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 102185-34-2 | ||||||||||||
Product Name | Boc-D-Pro-OSu | ||||||||||||
Molecular Formula | C14H20N2O6 | ||||||||||||
Molecular Weight | 312,32 g/mole | ||||||||||||
IUPAC Name | 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | ||||||||||||
Standard InChI | InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | ||||||||||||
Standard InChIKey | DICWIJISMKZDDY-SECBINFHSA-N | ||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | ||||||||||||
SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | ||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | ||||||||||||
Synonyms | Boc-D-Pro-OSu;102185-34-2;N-(tert-Butoxycarbonyl)-D-prolineSuccinimidylEster;Boc-D-prolineN-hydroxysuccinimideester;N-T-boc-D-prolineN-hydroxysuccinimide*ester;C14H20N2O6;AC1LGYGF;B1142_SIGMA;SCHEMBL9893215;CTK8A9029;MolPort-003-940-391;ZINC399464;N-Boc-D-prolineSuccinimidylEster;ANW-14662;CB-907;MFCD00069687;AKOS015840742;AKOS015915183;RTR-000571;AK-81118;KB-281506;B3414;ST24046217;V1173;K-0290 | ||||||||||||
PubChem Compound | 853884 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume